

Application of Carbamazepine-d10 in Therapeutic Drug Monitoring (TDM)

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Compound of Interest

Compound Name: Carbamazepine-d10

Cat. No.: B163015

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Application Note and Protocols

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing medication utilized in the management of epilepsy, neuropathic pain, and bipolar disorder. Due to significant inter-individual variability in its metabolism, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize dosage, ensure clinical efficacy, and minimize toxicity.^{[1][2][3]} The therapeutic range for carbamazepine in plasma is typically maintained between 4 to 12 µg/mL.^[4] To achieve precise and accurate quantification of carbamazepine in biological matrices, stable isotope-labeled internal standards are employed in analytical methods, with **Carbamazepine-d10** being a widely used standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.^{[5][6][7]} This document provides detailed application notes and protocols for the use of **Carbamazepine-d10** in the TDM of carbamazepine.

Principle of the Method

The quantitative analysis of carbamazepine in biological samples, such as plasma or serum, is performed by LC-MS/MS. **Carbamazepine-d10** serves as an internal standard to correct for variations in sample preparation and instrument response. A known amount of **Carbamazepine-d10** is added to the patient sample, which is then processed to extract the analyte and the internal standard. The extract is subsequently injected into the LC-MS/MS system. The compounds are separated chromatographically and detected by the mass spectrometer operating in the selected reaction monitoring (SRM) mode. The ratio of the peak

area of carbamazepine to that of **Carbamazepine-d10** is used to calculate the concentration of carbamazepine in the sample by referencing a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of carbamazepine using **Carbamazepine-d10** as an internal standard, based on established LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Carbamazepine	237	194	Positive ESI
Carbamazepine-d10	247	204	Positive ESI

ESI: Electrospray Ionization[5][6]

Table 2: Chromatographic Conditions

Parameter	Description
Column	C8 (150 mm x 2.1 mm, 5 µm) or equivalent
Mobile Phase	Water/Acetonitrile/Acetic Acid (69.5:30:0.5, v/v/v)
Flow Rate	0.4 mL/min
Injection Volume	5 - 20 µL
Column Temperature	40°C

Table 3: Method Validation Parameters

Parameter	Value
Linearity Range	5 - 2000 ng/mL[5][6] or 0.1 - 22.0 µg/mL[8][9]
Lower Limit of Quantitation (LLOQ)	5 ng/mL[5][6] or <0.1 µg/mL[8][9]
Extraction Recovery	>87%[5][6]
Intra-day Precision (CV%)	2.6 - 9.5%[5]
Inter-day Precision (CV%)	4.0 - 9.6%[5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of carbamazepine and **Carbamazepine-d10** from plasma or serum samples.

Materials:

- Patient plasma or serum samples
- **Carbamazepine-d10** internal standard working solution
- Methyl tert-butyl ether (MTBE)
- Reconstitution solution (e.g., mobile phase)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials

Procedure:

- Pipette 100 μ L of patient plasma or serum into a clean microcentrifuge tube.
- Add a specific volume of the **Carbamazepine-d10** internal standard working solution to each sample, calibrator, and quality control sample.
- Vortex mix for 10 seconds.
- Add 1 mL of MTBE to each tube.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 μ L of the reconstitution solution.
- Vortex mix for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a simpler and faster alternative to LLE for sample cleanup.^[8]

Materials:

- Patient plasma or serum samples
- **Carbamazepine-d10** internal standard working solution
- Acetonitrile
- Vortex mixer
- Centrifuge

- Autosampler vials

Procedure:

- Pipette 100 µL of patient plasma or serum into a clean microcentrifuge tube.
- Add a specific volume of the **Carbamazepine-d10** internal standard working solution.
- Add 300 µL of acetonitrile to precipitate the proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

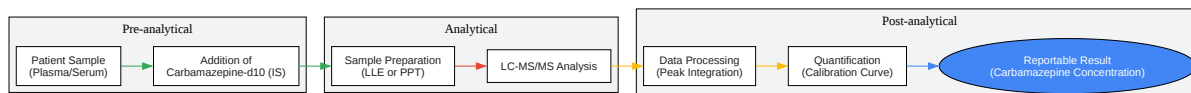
- A liquid chromatography system coupled with a tandem mass spectrometer.

Procedure:

- Set up the LC-MS/MS system with the chromatographic conditions specified in Table 2.
- Set up the mass spectrometer with the parameters specified in Table 1. The instrument should be operated in positive electrospray ionization mode and set to monitor the specified SRM transitions.
- Prepare a calibration curve by spiking known concentrations of carbamazepine into a blank matrix (e.g., drug-free serum) and processing them alongside the patient samples using one of the sample preparation protocols described above.
- Inject the prepared samples, calibrators, and quality controls into the LC-MS/MS system.
- Acquire and process the data using the instrument's software.

- Quantify the carbamazepine concentration in the patient samples by interpolating the peak area ratio of carbamazepine to **Carbamazepine-d10** against the calibration curve.

Visualizations



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